
2-bromo-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has been widely studied in scientific research for its potential therapeutic applications. This compound belongs to the class of benzothiophene derivatives, which have been shown to possess a variety of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 2-bromo-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, studies have suggested that the compound exerts its biological effects by modulating multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-kappaB pathway. The compound also interacts with various enzymes and proteins, including topoisomerase II, histone deacetylase (HDAC), and cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including:
1. Induction of cell cycle arrest and apoptosis in cancer cells.
2. Inhibition of viral replication by targeting viral enzymes and proteins.
3. Inhibition of pro-inflammatory cytokine production by immune cells.
4. Modulation of multiple signaling pathways involved in cell proliferation, differentiation, and survival.
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages and limitations for lab experiments. Some of the key advantages include:
1. Potent biological activity against a range of targets.
2. Relatively easy synthesis method.
3. Well-characterized structure and properties.
However, some of the limitations include:
1. Limited solubility in aqueous solutions, which can affect its bioavailability.
2. Potential toxicity and side effects, which can affect its therapeutic potential.
3. Limited in vivo efficacy due to poor pharmacokinetic properties.
Orientations Futures
There are several future directions for research on 2-bromo-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Some of the key areas of focus include:
1. Optimization of the synthesis method to improve yield and purity.
2. Development of more potent analogs with improved pharmacokinetic properties.
3. Evaluation of the compound's efficacy in animal models of cancer, viral infections, and inflammatory diseases.
4. Investigation of the compound's mechanism of action at the molecular level.
5. Identification of biomarkers for patient selection and monitoring of treatment response.
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in cancer, viral infections, and inflammatory diseases. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-bromo-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the reaction of 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with 2-methylphenylamine in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain the desired compound as a white solid.
Applications De Recherche Scientifique
2-bromo-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied in scientific research for its potential therapeutic applications. Some of the key areas of research include:
1. Anticancer activity: Studies have shown that this compound exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. The compound induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways.
2. Antiviral activity: this compound has also been shown to possess antiviral activity against a range of viruses, including herpes simplex virus (HSV), human cytomegalovirus (HCMV), and human immunodeficiency virus (HIV). The compound inhibits viral replication by targeting viral enzymes and proteins.
3. Anti-inflammatory activity: this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). The compound has potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-bromo-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNOS/c1-10-6-2-4-8-12(10)18-16(19)14-11-7-3-5-9-13(11)20-15(14)17/h2,4,6,8H,3,5,7,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXKYUVTYUAJJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

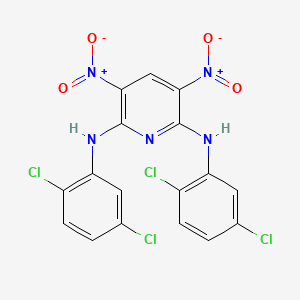
![1-[(5-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4994804.png)
![ethyl 4-(5-{[(4-chlorophenyl)amino]carbonyl}-2-furyl)benzoate](/img/structure/B4994808.png)
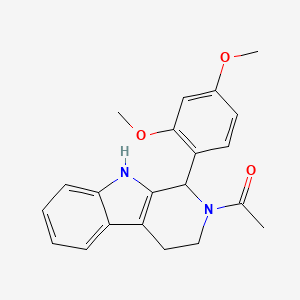
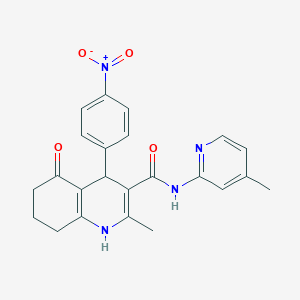
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4994819.png)
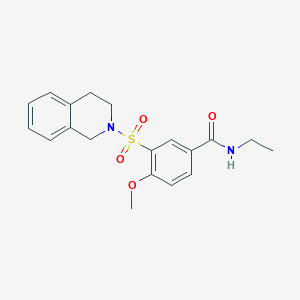
![4-[4-(2,5-dichlorophenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4994837.png)
![methyl 3-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4994846.png)

![4,4'-oxybis[N-(4-bromophenyl)benzenesulfonamide]](/img/structure/B4994848.png)
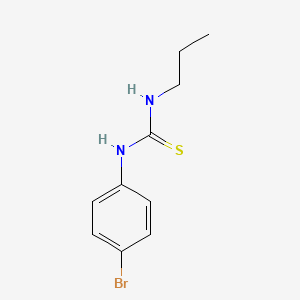
![4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzoic acid](/img/structure/B4994860.png)
![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4994874.png)